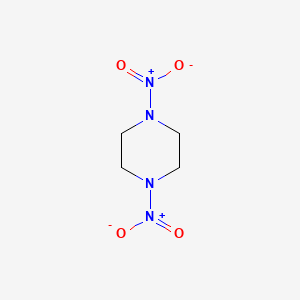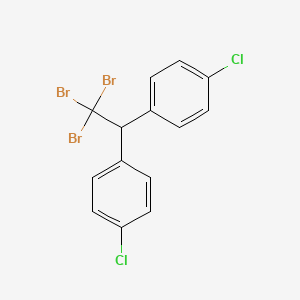
4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide is a chemical compound with a complex structure that includes a bromine atom, a diethylamino group, and two hydroxyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide typically involves the reaction of 4-bromoaniline with 4-(diethylamino)salicylaldehyde in the presence of glacial acetic acid and methanol. The mixture is stirred at room temperature for 12 hours, followed by the removal of methanol using a rotary evaporator. The crude product is then purified through slow evaporation of a dichloromethane solution, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the hydroxyl groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide
- 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dimethoxybenzamide
- 4-chloro-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide
Uniqueness
4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide is unique due to the presence of both diethylamino and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
4036-89-9 |
|---|---|
Molecular Formula |
C17H19BrN2O3 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C17H19BrN2O3/c1-3-20(4-2)13-8-6-5-7-12(13)19-17(23)11-9-14(21)16(18)15(22)10-11/h5-10,21-22H,3-4H2,1-2H3,(H,19,23) |
InChI Key |
GWBLGMCMQCZIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


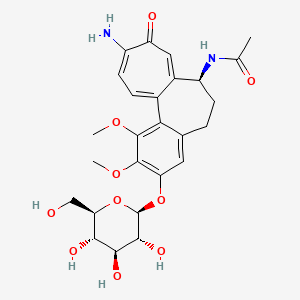
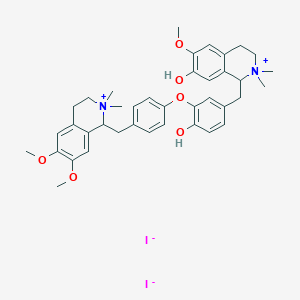
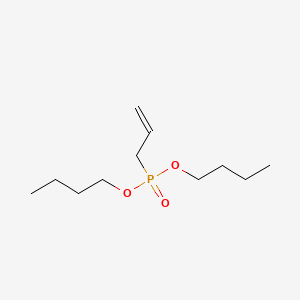
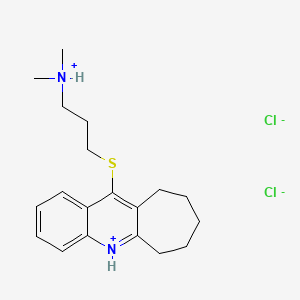

![7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729215.png)
![2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
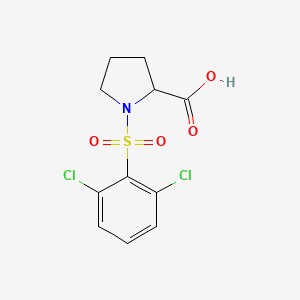

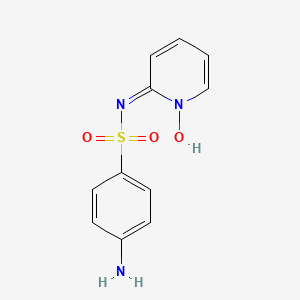
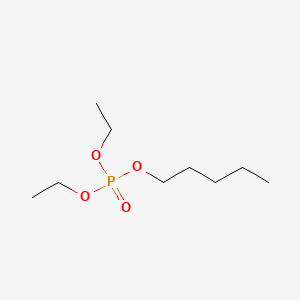
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
